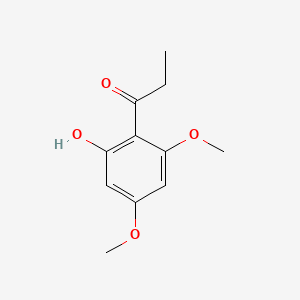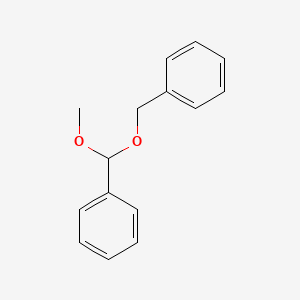
Benzaldehyde Benzyl Methyl Acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde Benzyl Methyl Acetal is an organic compound derived from benzaldehyde. It is commonly used as a protecting group in organic synthesis due to its stability and reactivity. This compound is known for its role in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzaldehyde Benzyl Methyl Acetal is typically synthesized through the condensation reaction between benzaldehyde and methanol. This reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors where benzaldehyde and methanol are fed into the reactor along with an acid catalyst. The reaction mixture is then distilled to separate the acetal from the by-products and unreacted starting materials .
Types of Reactions:
Reduction: The compound can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the acetal group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), Palladium chloride (PdCl₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Methyl lithium (MeLi), Boron trifluoride etherate (BF₃·OEt₂)
Major Products Formed:
Oxidation: Benzoic acid, Methyl benzoate
Reduction: Benzyl alcohol
Substitution: Various substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
Benzaldehyde Benzyl Methyl Acetal has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for aldehydes in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Benzaldehyde Benzyl Methyl Acetal involves the formation of a stable acetal group, which protects the aldehyde functionality from unwanted reactions. The acetal group can be selectively removed under acidic conditions, allowing for the controlled release of the aldehyde group . This property makes it valuable in multi-step organic syntheses where selective protection and deprotection are required.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde Dimethyl Acetal: Similar in structure but with two methoxy groups instead of one methoxy and one benzyl group.
Benzyl Methyl Ether: Another derivative of benzaldehyde, used in different synthetic applications.
Uniqueness: Benzaldehyde Benzyl Methyl Acetal is unique due to its specific reactivity and stability, which makes it an excellent protecting group in organic synthesis. Its ability to undergo selective reactions without affecting other functional groups sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C15H16O2 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
[methoxy(phenyl)methoxy]methylbenzene |
InChI |
InChI=1S/C15H16O2/c1-16-15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
InChI-Schlüssel |
MZBKZYYUFWUURS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



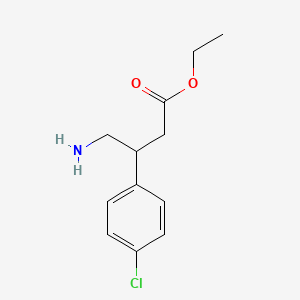

![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)

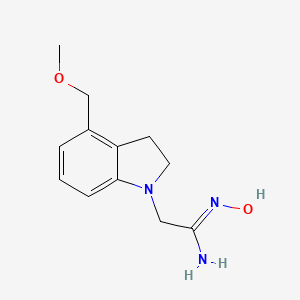
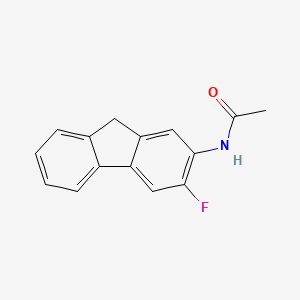
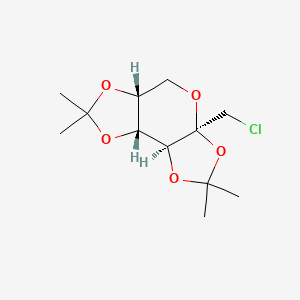
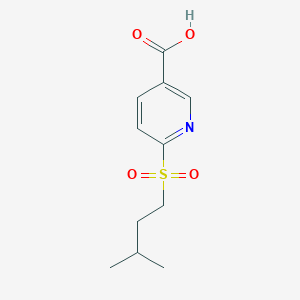
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)
![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)


